2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide
Description
Properties
IUPAC Name |
2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-3-23(4-2)19(25)14-24-13-17(16-9-5-6-10-18(16)24)20(26)21(27)22-12-15-8-7-11-28-15/h5-11,13H,3-4,12,14H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AASDFZFPBSVQRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
The specific mode of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities. The exact interaction and resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
The biochemical pathways affected by 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may affect multiple pathways. The downstream effects would depend on the specific biological activity and the target of the compound.
Result of Action
The molecular and cellular effects of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide Based on the known biological activities of indole derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level, depending on its specific targets and mode of action.
Biological Activity
The compound 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide is a complex organic molecule characterized by its unique structural features, which include an indole moiety, a diethylamino group, and a furan substituent. This compound belongs to the class of indole derivatives, known for their diverse biological activities, including potential applications in cancer therapy, neurodegenerative diseases, and infectious diseases.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 394.44 g/mol. The presence of functional groups such as the amide and oxo groups suggests potential for hydrogen bonding with biological targets, which is critical in enzyme inhibition or protein-protein interactions.
| Feature | Description |
|---|---|
| Indole Ring | Common structural motif in biologically active compounds. |
| Diethylamino Group | Enhances basic character; influences membrane interaction and cellular uptake. |
| Furan Substituent | May enhance biological activity through unique electronic properties. |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Studies suggest that the indole scaffold can bind to enzymes or receptors, potentially leading to significant pharmacological effects. The diethylamino group may facilitate binding through electrostatic interactions, while the furan moiety could provide additional stabilization through π-π stacking interactions.
Research Findings
Research on similar indole derivatives has demonstrated a range of biological activities:
- Anticancer Activity : Indole derivatives have been shown to exhibit cytotoxic effects on various cancer cell lines. For example, compounds with similar structures have reported IC50 values in the low micromolar range against breast cancer cells.
- Antimicrobial Properties : Some indole derivatives have been evaluated for their antimicrobial activity against bacteria and fungi, showing promising results that warrant further investigation.
- Neuroprotective Effects : Certain analogs have been studied for their neuroprotective properties in models of neurodegenerative diseases, suggesting potential therapeutic applications.
Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of indole derivatives, a related compound demonstrated an IC50 value of 5 μM against human breast cancer cells. This suggests that modifications to the indole structure can enhance cytotoxicity.
Case Study 2: Enzyme Inhibition
A related furan-containing compound was identified as a reversible covalent inhibitor of SARS-CoV-2 main protease (Mpro) with an IC50 value of 1.55 μM. The study highlighted the importance of structural features in enhancing binding affinity and selectivity for target proteins.
Potential Applications
The unique combination of functional groups in 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(furan-2-ylmethyl)-2-oxoacetamide suggests several potential therapeutic applications:
- Cancer Therapy : Given its structural similarities to known anticancer agents, this compound may be explored for its efficacy against various cancers.
- Infection Control : Its potential antimicrobial properties could be leveraged in developing new treatments for bacterial and fungal infections.
- Neurological Disorders : The neuroprotective potential observed in related compounds indicates that this molecule could be investigated for therapeutic uses in neurodegenerative diseases.
Comparison with Similar Compounds
Key Observations :
- Adamantane and Fluorinated Chains : Compound 8 () shows potent CB2 receptor binding (Ki = 6.2 nM), attributed to the adamantane group’s hydrophobicity and fluorine’s electronic effects .
- Diethylaminoethyl Group: The target compound’s diethylaminoethyl substituent may enhance solubility compared to bulkier groups like adamantane .
- Furan vs. Aromatic Substitutents : The furan-2-ylmethyl group in the target compound could engage in π-π stacking or hydrogen bonding, distinct from adamantane’s rigid lipophilic interactions or pyridine’s basicity .
Physicochemical and Pharmacokinetic Properties
- Solubility: The diethylamino group may improve aqueous solubility compared to adamantane or aryl-substituted analogs .
- Metabolic Stability : The furan ring could be susceptible to oxidative metabolism, whereas fluorinated or adamantane-containing analogs (e.g., compound 8) may exhibit longer half-lives .
Target Engagement and Selectivity
- Cannabinoid Receptors: Adamantane-containing analogs () show CB2 selectivity, but the target compound’s furan group may shift selectivity toward other targets (e.g., serotonin receptors) .
- Anticancer Activity : D-24851 () demonstrates microtubule inhibition without neurotoxicity, a trait linked to its unique indole substitution pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
